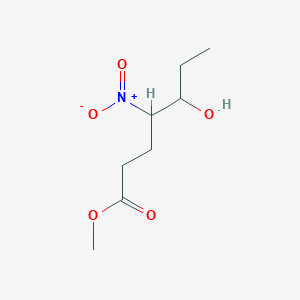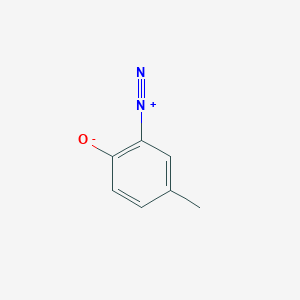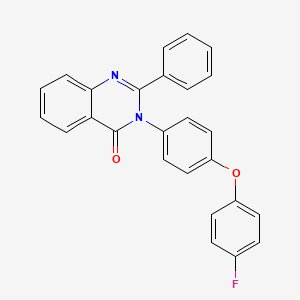
10,14-Dimethyltritriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,14-Dimethyltritriacontane is a chemical compound with the molecular formula C35H72 It is a long-chain hydrocarbon, specifically a dimethyl-substituted tritriacontane
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10,14-Dimethyltritriacontane typically involves the coupling of smaller hydrocarbon fragments. One common method is the Wittig reaction , which involves the reaction of an aldehyde with a phosphonium ylide to form an alkene. This alkene can then be hydrogenated to form the desired alkane. The reaction conditions often include the use of tetrahydrofuran (THF) as a solvent and triphenylphosphine as a reagent .
Industrial Production Methods: Industrial production of this compound may involve the hydrogenation of long-chain alkenes derived from petroleum sources. This process typically requires high-pressure hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) .
Análisis De Reacciones Químicas
Types of Reactions: 10,14-Dimethyltritriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids depending on the conditions.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common.
Common Reagents and Conditions:
Oxidation: Reagents such as or are used under acidic or basic conditions.
Substitution: Halogenation typically involves reagents like or under UV light or heat.
Major Products:
Oxidation: Produces alcohols, aldehydes, or carboxylic acids.
Substitution: Produces halogenated alkanes
Aplicaciones Científicas De Investigación
10,14-Dimethyltritriacontane has various applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of long-chain hydrocarbons.
Biology: Investigated for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Mecanismo De Acción
The mechanism of action of 10,14-Dimethyltritriacontane is primarily related to its hydrophobic properties. In biological systems, it interacts with lipid membranes, potentially altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
Comparación Con Compuestos Similares
- 3,7-Dimethyltritriacontane
- 11,15-Dimethyltritriacontane
- 15,19-Dimethyltritriacontane
Comparison: 10,14-Dimethyltritriacontane is unique due to its specific methyl substitution pattern, which can influence its physical and chemical properties. For example, the position of the methyl groups can affect the compound’s melting point, solubility, and reactivity compared to other dimethyltritriacontanes .
Propiedades
Número CAS |
89740-17-0 |
|---|---|
Fórmula molecular |
C35H72 |
Peso molecular |
492.9 g/mol |
Nombre IUPAC |
10,14-dimethyltritriacontane |
InChI |
InChI=1S/C35H72/c1-5-7-9-11-13-14-15-16-17-18-19-20-21-22-24-26-28-31-35(4)33-29-32-34(3)30-27-25-23-12-10-8-6-2/h34-35H,5-33H2,1-4H3 |
Clave InChI |
NIZNLPXKJWGPBZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




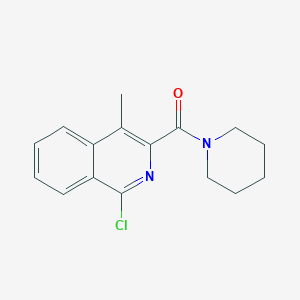

![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B14390034.png)
![3-[2-(Benzyloxy)ethyl]-3-methyloxetane](/img/structure/B14390041.png)
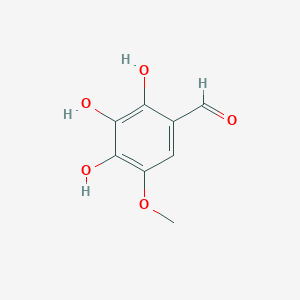

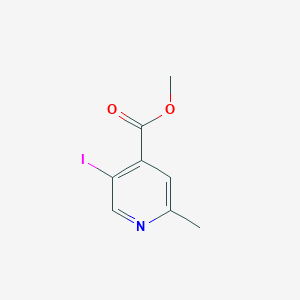
![2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14390055.png)
